molecular formula C19H23ClN2O3S B2530664 5-chloro-2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 954048-78-3

5-chloro-2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No.: B2530664
CAS No.: 954048-78-3
M. Wt: 394.91
InChI Key: JUFFJJFJYIJXIU-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23ClN2O3S and its molecular weight is 394.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-HIV Activity

Compounds bearing the benzenesulfonamide moiety, including variations with oxadiazole groups, have been prepared and tested for their antimicrobial and anti-HIV activities. The structure-activity relationship (SAR) of these compounds suggests a potential route for the development of new therapeutic agents against infectious diseases (Iqbal et al., 2006).

Cognitive Enhancing Properties

Certain benzenesulfonamide derivatives, specifically antagonists of the serotonin 6 (5-HT6) receptor, have been identified to possess cognitive-enhancing properties. These findings suggest a potential for these compounds in treating cognitive deficits associated with neurological disorders (Hirst et al., 2006).

Anticancer Activity

Novel benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activities, showing cytotoxicity towards various human cancer cell lines. These studies indicate the utility of benzenesulfonamide scaffolds in developing new anticancer therapies (Żołnowska et al., 2016).

Herbicide Selectivity and Metabolism

Research on benzenesulfonamide derivatives like chlorsulfuron has elucidated their mechanism of action as herbicides, highlighting their selectivity for cereals due to the ability of these plants to metabolize the herbicide efficiently. This research provides a foundation for the development of agricultural chemicals with minimal environmental impact (Sweetser et al., 1982).

Properties

IUPAC Name

5-chloro-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-15-7-8-17(20)13-19(15)26(23,24)21-9-10-22-11-12-25-18(14-22)16-5-3-2-4-6-16/h2-8,13,18,21H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFFJJFJYIJXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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